molecular formula C11H15BFNO2 B13113524 (2-Fluoro-4-(piperidin-1-yl)phenyl)boronic acid

(2-Fluoro-4-(piperidin-1-yl)phenyl)boronic acid

Cat. No.: B13113524
M. Wt: 223.05 g/mol
InChI Key: ZFKVUQCBOBUAAK-UHFFFAOYSA-N
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Description

(2-Fluoro-4-(piperidin-1-yl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules. The presence of both a boronic acid group and a piperidine ring in its structure makes it a versatile reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-4-(piperidin-1-yl)phenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of 2-fluoro-4-(piperidin-1-yl)phenyl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(dppf)Cl2 under inert conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions: (2-Fluoro-4-(piperidin-1-yl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Oxidation: Hydrogen peroxide, sodium perborate.

    Substitution: Nucleophiles like amines, thiols.

Major Products:

    Biaryls and Substituted Alkenes: From Suzuki-Miyaura coupling.

    Phenols: From oxidation reactions.

    Substituted Derivatives: From nucleophilic substitution.

Scientific Research Applications

(2-Fluoro-4-(piperidin-1-yl)phenyl)boronic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Fluoro-4-(piperidin-1-yl)phenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Uniqueness: The presence of both a fluorine atom and a piperidine ring in (2-Fluoro-4-(piperidin-1-yl)phenyl)boronic acid imparts unique electronic and steric properties, enhancing its reactivity and making it a valuable reagent in organic synthesis.

Biological Activity

(2-Fluoro-4-(piperidin-1-yl)phenyl)boronic acid is a boronic acid derivative characterized by its unique structural features, including a fluorine atom at the 2-position of a phenyl ring and a piperidine moiety at the para position. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. Understanding its biological activity is crucial for exploring its therapeutic applications.

The molecular formula of this compound is C11_{11}H14_{14}BFN2_2O2_2, with a molecular weight of approximately 215.05 g/mol. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various biochemical contexts, including enzyme inhibition and carbohydrate binding .

The biological activity of boronic acids, including this compound, often involves their interaction with specific biological targets. These compounds can bind to enzymes or receptors, leading to alterations in cellular functions and signaling pathways. For instance, they have been studied for their potential as inhibitors of protein-protein interactions (PPIs), which are crucial in many disease processes .

Anticancer Potential

Recent research highlights the potential anticancer activity of boronic acid derivatives. For example, compounds similar in structure to this compound have shown cytotoxic effects in various cancer cell lines. The interaction with key enzymes involved in cancer progression presents a promising avenue for therapeutic development .

Case Studies and Research Findings

StudyFocusFindings
Antiviral ActivityInvestigated the binding of phenylboronic acids to carbohydrate structures; indicated potential but low antiviral activity against HIV.
Protein Interaction InhibitionDemonstrated that boronic acids can inhibit protein-protein interactions, suggesting therapeutic applications in targeting disease-related pathways.
Cancer TherapyHighlighted the cytotoxic effects of piperidine derivatives in cancer models, indicating a pathway for developing new anticancer agents.

Structure-Activity Relationship

The structure of this compound suggests that the fluorine substitution and piperidine moiety may enhance its biological activity compared to other boronic acids. The presence of fluorine can alter electronic properties and steric hindrance, potentially improving binding affinity to biological targets .

Properties

Molecular Formula

C11H15BFNO2

Molecular Weight

223.05 g/mol

IUPAC Name

(2-fluoro-4-piperidin-1-ylphenyl)boronic acid

InChI

InChI=1S/C11H15BFNO2/c13-11-8-9(4-5-10(11)12(15)16)14-6-2-1-3-7-14/h4-5,8,15-16H,1-3,6-7H2

InChI Key

ZFKVUQCBOBUAAK-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)N2CCCCC2)F)(O)O

Origin of Product

United States

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